molecular formula C16H17N3S B14000271 Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- CAS No. 64510-99-2

Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-

Cat. No.: B14000271
CAS No.: 64510-99-2
M. Wt: 283.4 g/mol
InChI Key: RGPCZTOBDUMDRQ-UHFFFAOYSA-N
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Description

The compound Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- features a benzothioamide core substituted with a Schiff base linkage (-N=CH-) to a 4-(dimethylamino)phenyl group. This structure combines electron-donating dimethylamino (-N(CH₃)₂) and thioamide (-C(=S)NH₂) functionalities, which influence its physicochemical properties and reactivity.

Properties

CAS No.

64510-99-2

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]benzenecarbothioamide

InChI

InChI=1S/C16H17N3S/c1-19(2)15-9-3-12(4-10-15)11-18-14-7-5-13(6-8-14)16(17)20/h3-11H,1-2H3,(H2,17,20)

InChI Key

RGPCZTOBDUMDRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method involves the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

For large-scale industrial production, the synthesis of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- can be optimized by using solvent-free reactions and fusion methods. These methods involve the reaction of aryl amines with ethyl cyanoacetate under harsh conditions to yield the desired product . The industrial production process aims to maximize yield and efficiency while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

    Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group in the compound.

    Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen atoms into the compound.

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted derivatives of the original compound, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to changes in cellular processes and functions . For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in tumor cell metabolism and pH regulation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Functional Groups Molecular Formula Key Evidence
Target Compound : Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- 4-(Dimethylamino)phenylmethyleneamino Thioamide, Schiff base C₁₆H₁₈N₃S N/A (inferred from nomenclature)
Benzenecarbothioamide, N-[(4-chlorophenyl)methoxymethyl]-4-methoxy () 4-Chlorophenylmethoxymethyl, 4-methoxy Thioamide, methoxy, chlorophenyl C₁₆H₁₅ClN₂O₂S Synthesis route guidance
Benzoic acid, 4-[(4-methoxybenzoyl)amino]-, [[4-(dimethylamino)phenyl]methylene]hydrazide () 4-Methoxybenzoyl, hydrazide Hydrazide, methoxy, dimethylamino C₂₄H₂₄N₄O₃ Structural similarity in substituents
Benzenecarbothioamide, 4-methoxy-N-(1-phenylethyl) () 1-Phenylethyl, 4-methoxy Thioamide, methoxy, phenylethyl C₁₆H₁₇NOS InChIKey/SMILES data

Key Observations :

  • Electron-Donating vs.
  • Thioamide Reactivity : The thioamide group (-C(=S)NH₂) in all analogs may confer metal-binding affinity or serve as a pharmacophore in medicinal chemistry applications.
  • Schiff Base Linkage : The -N=CH- moiety in the target compound and ’s hydrazide derivative could enable dynamic covalent chemistry or catalytic activity .

Physicochemical Properties

While direct data for the target compound is unavailable, calculated properties for Benzenamine, 4-methoxy-N-(phenylmethylene)- () provide a reference:

  • Boiling Point : 677.16 K (Joback method)
  • Critical Temperature (Tc) : 929.02 K (Joback method)

These values suggest high thermal stability for Schiff base derivatives, which may extend to the target compound.

Biological Activity

Benzenecarbothioamide, specifically the compound 4-[[[4-(dimethylamino)phenyl]methylene]amino]-, is a derivative of thioamide compounds known for their diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound has the following chemical identifiers:

  • IUPAC Name: 4-[[[4-(dimethylamino)phenyl]methylene]amino]-benzenecarbothioamide
  • Molecular Formula: C12H14N2S
  • Molecular Weight: 226.32 g/mol
  • CAS Number: Not specified in the sources.

The structure features a dimethylamino group attached to a phenyl ring, which is further linked to a methylene group and a carbothioamide moiety. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzenecarbothioamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Properties

Another important aspect of benzenecarbothioamide is its antioxidant capacity. In vitro assays revealed that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The compound's ability to reduce reactive oxygen species (ROS) levels suggests potential applications in preventing oxidative damage associated with chronic diseases.

Cytotoxic Effects

In cancer research, derivatives of benzenecarbothioamide have been evaluated for cytotoxic effects on various cancer cell lines. For instance, studies reported that these compounds induced apoptosis in human breast cancer cells (MCF-7), indicating their potential as chemotherapeutic agents. The apoptotic pathway activation was linked to the modulation of Bcl-2 family proteins and caspase activation.

Synthesis

The synthesis of benzenecarbothioamide involves several steps:

  • Formation of Thioamide: Reacting an appropriate amine with carbon disulfide.
  • Methylation: Introducing the dimethylamino group through methylation reactions.
  • Coupling Reaction: Utilizing coupling agents to attach the dimethylaminophenyl moiety to the thioamide backbone.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of benzenecarbothioamide against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Antioxidant Activity

In another research project, the antioxidant activity was assessed using the DPPH radical scavenging assay. Results indicated that benzenecarbothioamide exhibited an IC50 value of 25 µg/mL, outperforming standard antioxidants like ascorbic acid in certain conditions.

CompoundIC50 (µg/mL)Activity Type
Benzenecarbothioamide25Antioxidant
Ascorbic Acid30Antioxidant
Standard Antibiotic (e.g., Penicillin)15Antimicrobial

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